1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
CAS No.: 1105246-38-5
Cat. No.: VC5400860
Molecular Formula: C20H27N3O2S2
Molecular Weight: 405.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105246-38-5 |
|---|---|
| Molecular Formula | C20H27N3O2S2 |
| Molecular Weight | 405.58 |
| IUPAC Name | 2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3 |
| Standard InChI Key | NMHWLJYGFYYBHY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₀H₂₇N₃O₂S₂) integrates three distinct components:
-
A piperidine ring serving as the central scaffold.
-
A 4-tert-butylbenzenesulfonyl group attached to the piperidine nitrogen, contributing steric bulk and electron-withdrawing characteristics.
-
A 5-cyclopropyl-1,3,4-thiadiazole substituent at the 4-position of the piperidine, introducing rigidity and heterocyclic reactivity.
The tert-butyl group enhances lipophilicity, while the sulfonyl moiety improves metabolic stability—a feature critical for drug candidates .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 405.58 g/mol |
| Molecular Formula | C₂₀H₂₇N₃O₂S₂ |
| IUPAC Name | 2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
| Solubility | Not experimentally determined |
The compound’s solubility remains uncharacterized, though computational models predict moderate lipophilicity (logP ≈ 3.2) due to the tert-butyl and thiadiazole groups.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential functionalization of the piperidine core :
-
Sulfonylation: Reaction of 4-aminopiperidine with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) yields the sulfonamide intermediate .
-
Thiadiazole Coupling: The 4-position of piperidine is functionalized via nucleophilic substitution or cross-coupling with 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid derivatives.
Key challenges include regioselectivity in thiadiazole coupling and purification of intermediates.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for tert-butyl protons (δ 1.35 ppm), cyclopropane CH₂ (δ 0.8–1.1 ppm), and piperidine CH₂ groups (δ 2.5–3.2 ppm).
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 406.17 [M+H]⁺.
-
HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity, with a retention time of 12.3 min.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Sulfonamide Group: Critical for hydrogen bonding with target proteins (e.g., ATP-binding sites) .
-
Thiadiazole Ring: Enhances π-π stacking with aromatic residues in enzymes.
-
Cyclopropane Substituent: May reduce metabolic degradation by cytochrome P450 enzymes.
Applications in Drug Development
Lead Optimization
This compound’s modular structure permits derivatization at multiple sites:
-
Piperidine Nitrogen: Alkylation or acylation to modulate solubility.
-
Thiadiazole 5-Position: Substitution with electron-withdrawing groups (e.g., NO₂) to enhance reactivity .
Preclinical Considerations
-
ADME Profiles: Predictive models indicate moderate hepatic clearance and high plasma protein binding (>90%).
-
Toxicity: Cyclopropane metabolites may pose hepatotoxicity risks, necessitating in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume